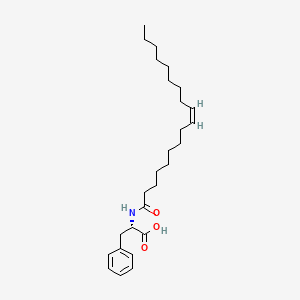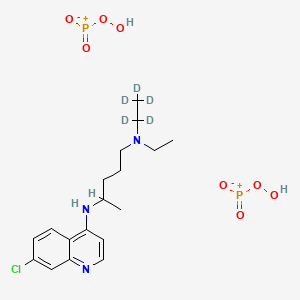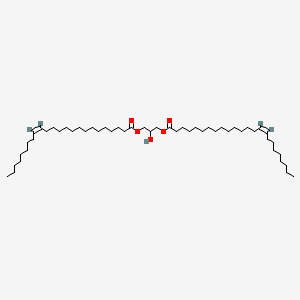![molecular formula C56H104O6 B3026141 (9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026141.png)
(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester
Vue d'ensemble
Description
(9Z)-9-octadecenoic acid, 1,1’-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester: is a complex organic compound known for its unique structural properties. This compound is a type of ester, which is formed from the reaction between an acid and an alcohol. It is characterized by the presence of long hydrocarbon chains and ester functional groups, making it significant in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9Z)-9-octadecenoic acid, 1,1’-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester typically involves esterification reactions. One common method is the reaction between (9Z)-9-octadecenoic acid and 1,3-propanediol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The ester can undergo oxidation reactions, particularly at the unsaturated carbon-carbon double bond. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reduction of the ester can lead to the formation of alcohols. This can be achieved using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed back to its constituent acid and alcohol in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of primary alcohols.
Hydrolysis: Formation of (9Z)-9-octadecenoic acid and 1,3-propanediol.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of various complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this ester is studied for its potential role in lipid metabolism and its effects on cell membranes due to its long hydrocarbon chains.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug delivery systems. Its ability to form stable emulsions makes it useful in formulating pharmaceuticals.
Industry: In the industrial sector, this ester is used as a plasticizer, lubricant, and surfactant. Its properties enhance the flexibility and durability of plastics and improve the performance of lubricants.
Mécanisme D'action
The mechanism by which (9Z)-9-octadecenoic acid, 1,1’-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester exerts its effects is primarily through its interaction with lipid membranes. The long hydrocarbon chains of the ester integrate into lipid bilayers, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
- (9Z)-9-octadecenoic acid, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester
- (9Z)-9-octadecenoic acid, 1,1’-[2-[(1-oxooctadecyl)oxy]-1,3-propanediyl] ester
Uniqueness: Compared to similar compounds, (9Z)-9-octadecenoic acid, 1,1’-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester has a unique combination of chain lengths and functional groups, which can result in distinct physical and chemical properties. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
[2-heptadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H104O6/c1-4-7-10-13-16-19-22-25-28-31-33-36-39-42-45-48-54(57)60-51-53(62-56(59)50-47-44-41-38-35-30-27-24-21-18-15-12-9-6-3)52-61-55(58)49-46-43-40-37-34-32-29-26-23-20-17-14-11-8-5-2/h25-26,28-29,53H,4-24,27,30-52H2,1-3H3/b28-25-,29-26- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKBEUDLRYYUNS-RZEXXKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H104O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026059.png)
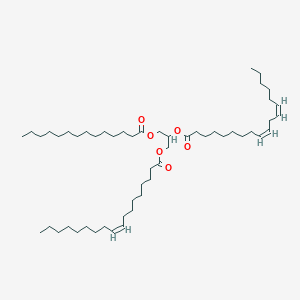
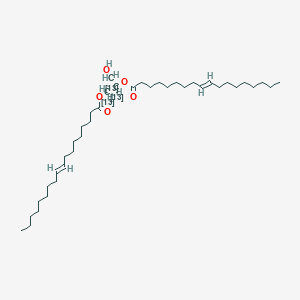
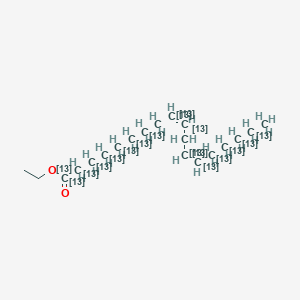
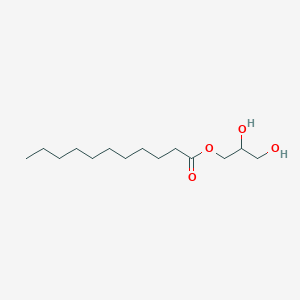
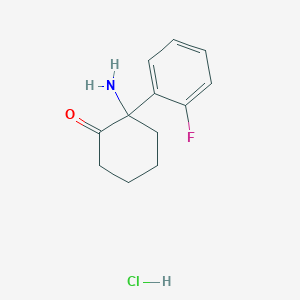
![(9Z)-9-octadecenoic acid, (2R)-3-[(1-oxohexadecyl)oxy]-2-[[1-oxo-12-[(1-oxohexadecyl)oxy]octadecyl]oxy]propyl ester](/img/structure/B3026071.png)
![[3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026072.png)
![9Z-octadecenoic acid, 1,1'-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026073.png)
![[3-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026074.png)

